arenaran A
Description
Arenaran A is a cytotoxic oxygenated polyene terpene isolated from the marine sponge Dysidea arenaria. It belongs to the oxocene terpene class, characterized by an eight-membered oxygen-containing ring (oxocene). Structurally, it features a trans-fused bicyclic framework with conjugated double bonds, critical for its bioactivity . Its enantioselective synthesis was first achieved in 2016 via ring-closing metathesis (RCM) using Grubbs II catalyst, starting from (-)-citronellol, confirming the natural product’s trans configuration through NMR comparisons with synthetic cis-fused isomers . This compound exhibits potent cytotoxicity against multiple cancer cell lines, making it a subject of interest for anticancer drug discovery .
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(3Z,6aS,10aS)-4,7,7,10a-tetramethyl-5,6,6a,8,9,10-hexahydro-2H-1-benzoxocine |
InChI |
InChI=1S/C15H26O/c1-12-6-7-13-14(2,3)9-5-10-15(13,4)16-11-8-12/h8,13H,5-7,9-11H2,1-4H3/b12-8-/t13-,15-/m0/s1 |
InChI Key |
HOKZKIGIBSWAKP-QFGWSVGLSA-N |
Isomeric SMILES |
C/C/1=C/CO[C@]2(CCCC([C@@H]2CC1)(C)C)C |
Canonical SMILES |
CC1=CCOC2(CCCC(C2CC1)(C)C)C |
Synonyms |
arenaran A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Structure-Activity Relationships (SAR)
Q & A
Q. Q1. What spectroscopic and chromatographic techniques are most reliable for characterizing the structural purity of arenaran A?
Answer:
- Methodological Approach: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for resolving stereochemical ambiguities . Pair this with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
- Data Validation: Cross-reference retention times in High-Performance Liquid Chromatography (HPLC) with known standards to assess purity. Reproducibility requires triplicate runs under controlled conditions (e.g., 25°C, C18 column, acetonitrile/water gradient) .
- Common Pitfalls: Overlapping peaks in NMR may require dilution studies or variable-temperature NMR. Purity discrepancies >5% warrant orthogonal validation via X-ray crystallography .
Q. Q2. How can researchers design in vitro assays to evaluate the bioactivity of this compound against specific molecular targets?
Answer:
- Experimental Design:
- Target Selection: Prioritize targets linked to this compound’s hypothesized mechanism (e.g., kinase inhibition, receptor antagonism) using cheminformatics tools like molecular docking .
- Assay Conditions: Use dose-response curves (0.1–100 µM) with positive/negative controls. For enzyme inhibition, measure IC50 values via fluorometric or colorimetric assays (e.g., ATP depletion assays for kinases) .
- Data Interpretation: Normalize activity against solvent controls and validate with secondary assays (e.g., Western blot for downstream protein expression) .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?
Answer:
-
Analytical Framework:
- Meta-Analysis: Systematically compare studies for variables like cell line origin (e.g., HEK293 vs. HeLa), assay duration, and solvent compatibility (DMSO tolerance thresholds) .
- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to isolate confounding factors (e.g., off-target effects in primary vs. cancer cells) .
- In Silico Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict bioavailability differences between in vitro and in vivo systems .
-
Data Table Example:
Study Model System EC50 (µM) Solvent Key Limitation Smith et al. (2023) HEK293 2.1 ± 0.3 DMSO 0.1% No pharmacokinetic data Zhang et al. (2024) Mouse primary hepatocytes 15.7 ± 2.1 PBS Low solubility
Q. Q4. What strategies optimize the synthetic yield of this compound while minimizing side-product formation?
Answer:
- Methodological Optimization:
- Catalyst Screening: Test palladium-, nickel-, or enzyme-catalyzed systems under inert atmospheres. Monitor reaction progress via TLC or inline IR .
- Temperature/Time Trade-offs: For thermally sensitive intermediates, use microwave-assisted synthesis (e.g., 80°C, 30 min vs. 24h conventional heating) .
- Side-Product Analysis: Characterize byproducts via LC-MS and adjust protecting groups (e.g., tert-butyldimethylsilyl vs. acetyl) to block reactive sites .
Q. Q5. How can researchers ensure reproducibility in this compound’s pharmacokinetic studies across heterogeneous biological systems?
Answer:
- Standardization Protocols:
- Animal Models: Use isogenic strains and control for diet, circadian rhythm, and microbiota (e.g., SPF-grade mice) .
- Dosing Regimens: Administer via osmotic pumps for steady-state plasma concentrations. Validate bioavailability using LC-MS/MS with deuterated internal standards .
- Statistical Reporting: Adopt the ARRIVE guidelines for preclinical studies, including effect sizes, confidence intervals, and raw data deposition in repositories like Zenodo .
Q. Q6. What computational methods best predict this compound’s interactions with off-target proteins?
Answer:
- In Silico Workflow:
- Docking Simulations: Use AutoDock Vina or Schrödinger’s Glide with flexible side-chain sampling .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å acceptable) .
- Machine Learning: Train neural networks on ChEMBL data to predict cytochrome P450 inhibition or hERG channel binding .
Key Considerations for All FAQs:
- Ethical Reporting: Disclose conflicts of interest, funding sources, and data accessibility per FAIR principles .
- Limitations: Acknowledge assay sensitivity thresholds (e.g., limit of detection in HPLC) and model system translatability .
- Peer Review: Preprint submissions (e.g., bioRxiv) allow early feedback to refine hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
